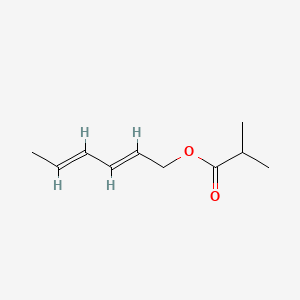

2,4-Hexadienyl isobutyrate

Description

Contextualization within Carboxylic Acid Ester Research

2,4-Hexadienyl isobutyrate is a member of the vast class of organic compounds known as carboxylic acid esters. hmdb.ca These compounds are derivatives of carboxylic acids where the hydroxyl group is replaced by an alkoxy group. hmdb.ca Carboxylic acid esters are ubiquitous in both nature and industry, renowned for their characteristic, often pleasant, sweet, and fruity aromas. transparencymarketresearch.com This quality makes them principal components in the formulation of flavors and fragrances for the food, beverage, and cosmetics industries. transparencymarketresearch.comdatabridgemarketresearch.com

The market for carboxylic acid-based esters is substantial, driven by their versatile applications as solvents in paints and coatings, chemical intermediates, and additives. databridgemarketresearch.comverifiedmarketresearch.comindustryarc.com Research in this area is dynamic, with significant focus on developing new production methods and discovering novel applications. databridgemarketresearch.com A prominent trend in the field is the increasing demand for sustainable and bio-based esters derived from renewable sources, which are considered more environmentally friendly alternatives to petrochemical-based compounds. transparencymarketresearch.comdatabridgemarketresearch.com Within this extensive family, this compound stands out due to its specific conjugated diene structure, which imparts its unique chemical reactivity and sensory properties. chemicalbook.com

Significance of its (2E,4E) Stereochemistry in Chemical and Biological Investigations

The specific three-dimensional arrangement of atoms, or stereochemistry, is a critical factor that dictates the properties and biological activity of many organic molecules. For this compound, the designation (2E,4E) is of paramount importance. This notation specifies that the geometric configuration around both carbon-carbon double bonds in the hexadienyl portion of the molecule is trans (or E, from the German entgegen). hmdb.caontosight.ai This precise spatial arrangement contributes to the molecule's stability and its distinct olfactory profile. ontosight.ai

The profound impact of stereochemistry on biological function is vividly illustrated by research on structurally related hexadienyl esters used as insect pheromones. For instance, the sex pheromone of the passionvine mealybug (Planococcus minor) has been identified as (E)-2-isopropyl-5-methyl-2,4-hexadienyl acetate (B1210297), a compound with a similar hexadienyl backbone. rsc.orgrsc.org Studies have shown that the biological activity is strictly dependent on this stereochemistry. The (E)-isomer is highly attractive to male mealybugs, whereas the corresponding (Z)-isomer not only lacks attraction but acts as a powerful behavioral antagonist, inhibiting the response to the active pheromone. rsc.orgresearchgate.net This demonstrates that even a subtle change in the geometry of one double bond can completely alter the biological signal, highlighting the necessity of stereochemical precision in chemical ecology studies and in the synthesis of biologically active compounds.

Table 2: Biological Activity of Stereoisomers of a Related Mealybug Pheromone

| Compound | Stereochemistry | Observed Biological Effect in Planococcus minor |

|---|---|---|

| 2-isopropyl-5-methyl-2,4-hexadienyl acetate | (E)-isomer | Highly attractive to males; functions as a sex pheromone. rsc.orgresearchgate.net |

Overview of Research Areas in Chemical Ecology and Synthetic Chemistry

The unique structure of this compound and its analogs makes them relevant to specialized research fields, particularly chemical ecology and synthetic chemistry.

Chemical Ecology Chemical ecology is the study of the chemical signals that mediate interactions between living organisms. frontiersin.org Carboxylic acid esters are frequently employed by insects as semiochemicals—specifically, as pheromones for communication regarding mating and aggregation. researchgate.netannualreviews.org Research has identified numerous esters, including hexadienyl derivatives, as crucial components of insect pheromone blends. annualreviews.org For example, (E,E)-2,4-hexadienyl acetate is a component of the scent gland secretion in certain species of the Heteroptera (true bugs). annualreviews.org The identification and study of these compounds are central to understanding insect behavior, evolution, and the structure of ecological communities. frontiersin.org Furthermore, this knowledge is applied in agriculture for pest management through strategies like monitoring, mass trapping, and mating disruption, which are considered environmentally benign due to their high species specificity. researchgate.net

Synthetic Chemistry The precise structural and stereochemical requirements of biologically active compounds like insect pheromones present significant challenges for synthetic organic chemistry. researchgate.net A major focus of research in this area is the development of stereoselective synthesis methods to produce a single desired stereoisomer in high purity. rsc.orgresearchgate.net For conjugated dienes like the hexadienyl moiety, synthetic strategies often involve reactions such as the Wittig reaction or copper-catalyzed additions to propargylic alcohol intermediates, which can provide high levels of control over the geometry of the newly formed double bonds. rsc.orgrsc.org Beyond pheromones, the industrial production of this compound as a synthetic flavoring and fragrance agent also drives research into efficient and scalable manufacturing processes. chemicalbook.comontosight.ai

Structure

3D Structure

Properties

CAS No. |

73545-16-1 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

[(2E,4E)-hexa-2,4-dienyl] 2-methylpropanoate |

InChI |

InChI=1S/C10H16O2/c1-4-5-6-7-8-12-10(11)9(2)3/h4-7,9H,8H2,1-3H3/b5-4+,7-6+ |

InChI Key |

CVYBRMSQMLJGOI-YTXTXJHMSA-N |

Isomeric SMILES |

C/C=C/C=C/COC(=O)C(C)C |

Canonical SMILES |

CC=CC=CCOC(=O)C(C)C |

density |

0.902-0.906 |

physical_description |

Light yellow liquid; Sweet, pineapple aroma with cinnamon undertones |

solubility |

Practically insoluble or insoluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2,4 Hexadienyl Isobutyrate

Classical Esterification Routes for 2,4-Hexadienyl Isobutyrate

The formation of this compound fundamentally involves the creation of an ester bond between 2,4-hexadien-1-ol and isobutyric acid or its derivatives. Classical methods to achieve this transformation are well-established in organic synthesis.

Acid-Catalyzed Esterification Approaches

The most common method for synthesizing esters is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst. wikipedia.orgsynarchive.com This equilibrium-driven process typically requires elevated temperatures and a means to remove the water byproduct to drive the reaction towards the product side. organic-chemistry.org

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. wikipedia.orgorganic-chemistry.org Subsequent proton transfer and elimination of a water molecule yield the final ester. wikipedia.org

Commonly used Brønsted acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). wikipedia.org Lewis acids such as scandium(III) triflate can also be employed. wikipedia.org For the synthesis of this compound, this would involve the direct reaction of 2,4-hexadien-1-ol with isobutyric acid.

Another classical approach is transesterification, where an existing ester is reacted with an alcohol in the presence of an acid or base catalyst to exchange the alcohol component. masterorganicchemistry.comnih.gov For instance, methyl isobutyrate could be reacted with 2,4-hexadien-1-ol. Acid-catalyzed transesterification follows a similar mechanism to Fischer-Speier esterification. masterorganicchemistry.com

Table 1: Comparison of Classical Acid-Catalyzed Esterification Methods

| Method | Reactants | Catalyst Examples | Key Features |

|---|---|---|---|

| Fischer-Speier Esterification | Carboxylic Acid + Alcohol | H₂SO₄, p-TsOH, Lewis Acids wikipedia.org | Equilibrium reaction; often requires removal of water byproduct. organic-chemistry.org |

| Acid-Catalyzed Transesterification | Ester + Alcohol | H₂SO₄, HCl masterorganicchemistry.com | Equilibrium reaction; driven by using the reactant alcohol as a solvent. masterorganicchemistry.com |

Advances in Ester Synthesis: Non-Traditional Catalytic Systems

While traditional acid catalysis is effective, the search for milder, more selective, and environmentally benign methods has led to the development of non-traditional catalytic systems. These include enzymatic catalysis and the use of novel metal-based or organocatalysts.

Enzymatic Catalysis: Lipases are widely used enzymes for ester synthesis due to their high selectivity and ability to function under mild conditions. mdpi.comkdnenzymes.comresearchgate.net They can catalyze esterification, transesterification, and aminolysis in non-aqueous environments. scielo.br The use of immobilized lipases, such as Candida antarctica lipase (B570770) B (Novozym 435), offers advantages like easy separation from the reaction mixture and reusability. kdnenzymes.combohrium.com The synthesis of flavor esters, which are structurally similar to this compound, has been successfully demonstrated using lipase-catalyzed reactions. mdpi.comijeat.org This "green chemistry" approach avoids the harsh conditions and byproducts associated with chemical synthesis. researchgate.netbohrium.com

Novel Chemical Catalysts: Research has explored a variety of metal-based catalysts for esterification and transesterification. For example, zinc(II) salts have been identified as effective catalysts for the esterification of fatty acids with various alcohols due to their intermediate acidity and economic viability. acs.org Bimetallic catalysts, such as those based on Ru-Sn and Co-Sn, have shown promise in related transformations like the selective hydrogenation of fatty acid esters. sci-hub.st For transesterification of β-keto esters, catalysts like boric acid, arylboronic acids, and silver nitrate (B79036) have been shown to be effective, sometimes under non-conventional conditions like microwave irradiation or sonication. rsc.org

Table 2: Overview of Non-Traditional Catalytic Systems for Ester Synthesis

| Catalyst Type | Specific Example(s) | Advantages | Relevant Findings |

|---|---|---|---|

| Enzymatic (Lipases) | Candida antarctica lipase B mdpi.commdpi.com | High selectivity (regio- and enantioselectivity), mild reaction conditions, "natural" product label. researchgate.net | Conversion yields for flavor esters can range from 17% to 90% depending on the alcohol structure. mdpi.com |

| Metal-Based | Zinc(II) salts acs.org, Boric Acid rsc.org, Silver Nitrate rsc.org | High activity, can be recyclable, some are environmentally benign. acs.orgrsc.org | Boric acid effectively catalyzes transesterification with allylic alcohols. rsc.org Zinc(II) salts are effective for esterifying fatty acids. acs.org |

| Organocatalysts | 4-DMAP rsc.org | Metal-free catalysis. | Effective for transesterification of β-keto esters. rsc.org |

Exploration of Novel Synthetic Pathways

Beyond established esterification methods, the field of synthetic chemistry is continually evolving, with predictive modeling and stereoselective synthesis offering new avenues for producing compounds like this compound with high precision and efficiency.

Predictive Modeling for Chemical Reaction Pathways

The use of machine learning (ML) and artificial intelligence is becoming increasingly prevalent in predicting chemical reactions and designing synthetic routes. nd.edumdpi.com Transformer-based models, for instance, can be trained on vast datasets of chemical reactions to predict the products of a given set of reactants or to propose a retrosynthetic pathway for a target molecule. mdpi.comnih.gov

These computational tools can help in:

Retrosynthesis Planning: Identifying potential disconnections and precursor molecules for a target like this compound. mdpi.com

Reaction Outcome Prediction: Forecasting the products and potential side products of a reaction, which is crucial for optimizing reaction conditions. arxiv.orgacs.org

Feasibility Analysis: Evaluating the computational feasibility of proposed reaction routes by analyzing transition states. nd.edu

Various ML techniques, including Random Forests, Neural Networks, and Graph Neural Networks, are applied to predict reaction yields, which can help in selecting the most efficient synthetic pathway from several alternatives. nd.edu

Chemical Derivatization and Analog Synthesis for Mechanistic Probes

To study reaction mechanisms or to explore structure-activity relationships, chemists often synthesize derivatives and analogs of a target molecule. For this compound, this could involve modifications to either the alcohol or the isobutyrate portion of the molecule.

For instance, the conjugated diene system of the hexadienyl group is a site for various chemical transformations. It can participate in cycloaddition reactions, such as the Diels-Alder reaction. The reaction of (2E,4E)-2,4-hexadien-1-ol with maleic anhydride (B1165640) is a known example of such a transformation. researchgate.netproquest.comacs.org While this reaction involves the parent alcohol, similar reactivity would be expected for the ester, although the ester group might influence the reaction rate and selectivity.

Synthesis of analogs could involve using different carboxylic acids in the esterification step (e.g., acetate (B1210297), propionate (B1217596), or benzoate) or using different unsaturated alcohols. These analogs can serve as probes to understand how changes in the molecular structure affect its properties and reactivity. For example, the synthesis of various short-chain flavor esters has been extensively studied to understand the influence of the alcohol and acid chain length on the reaction kinetics and sensory properties. bohrium.comijeat.org

Biocatalytic and Biosynthetic Pathways of 2,4 Hexadienyl Isobutyrate

Enzymatic Synthesis of Esters via Biocatalysis

Enzymatic synthesis represents a green alternative to conventional chemical methods for producing esters. mdpi.comvito.be This approach leverages the catalytic prowess of enzymes, primarily lipases, to facilitate esterification reactions with high precision and efficiency. mdpi.com The use of biocatalysts circumvents the need for high temperatures and harsh chemical catalysts, leading to higher quality products and simplified purification processes. catalisti.be

Lipase-Catalyzed Esterification Processes

Lipases (Triacylglycerol acylhydrolases, E.C. 3.1.1.3) are the most widely used enzymes for ester synthesis due to their ability to catalyze a variety of reactions in both aqueous and non-aqueous media. mdpi.cominstras.com In non-aqueous environments, the hydrolytic action of lipases is reversed, favoring synthesis reactions like esterification. instras.com The synthesis of an ester such as 2,4-hexadienyl isobutyrate involves the reaction of an alcohol (2,4-hexadien-1-ol) with a carboxylic acid (isobutyric acid).

The mechanism for these reactions is often described by a Ping-Pong Bi-Bi model. instras.comnih.gov In this mechanism, the lipase (B570770) first reacts with the acyl donor (the acid) to form a stable acyl-enzyme intermediate, releasing water. Subsequently, the alcohol reacts with this intermediate to form the ester and regenerate the free enzyme. mdpi.com However, this process can be subject to substrate inhibition, where high concentrations of either the acid or the alcohol can decrease the reaction rate. nih.gov

Immobilized lipases are frequently employed in industrial settings to enhance stability and allow for repeated use, which is crucial for cost-effective production. mdpi.com The immobilization on hydrophobic supports can be a simple and rapid process, leveraging the interfacial activation of the lipase. mdpi.com

Optimization of Biocatalytic Reaction Conditions

Optimizing reaction parameters is a critical step in developing an efficient and economically viable biocatalytic process. mdpi.com Factors such as substrate concentration, enzyme loading, temperature, and the removal of by-products significantly influence the final ester yield and reaction time. redalyc.orgresearchgate.net Response surface methodology (RSM) is a common statistical approach used to systematically study the effects of multiple variables and identify the optimal conditions for ester synthesis. researchgate.net For the synthesis of a similar compound, isobutyl isobutyrate, RSM was used to optimize parameters including solvent polarity, substrate and enzyme concentration, incubation period, and temperature. researchgate.net

| Parameter | Optimal Value |

|---|---|

| Isobutyric Acid Concentration | 0.2 M |

| Isobutanol Concentration | 0.2 M |

| Enzyme Concentration (Lipozyme IM-20) | 225 mg |

| Incubation Period | 72 h |

| Temperature | 70°C |

| Reaction Medium | Hexane |

| Predicted Ester Yield | 200 mM |

| Experimental Ester Yield | 195 mM |

The use of solvent-free reaction systems is gaining prominence as it offers significant environmental and economic advantages. catalisti.be These systems reduce the use of potentially hazardous organic solvents, simplify downstream processing by eliminating the need for solvent removal, and often result in higher product concentrations. mdpi.comvito.be

In a solvent-free environment, the substrates themselves form the reaction medium. dss.go.th The successful implementation of these systems requires careful optimization of parameters such as the molar ratio of substrates and mixing speed to ensure adequate interaction between the reactants and the immobilized enzyme. dss.go.th Projects like Lipametics and INCITE have demonstrated the successful scale-up of solvent-free enzymatic esterification from laboratory to pilot and industrial scales, highlighting the maturity of this technology. catalisti.bevito.be For instance, the solvent-free synthesis of vanillyl propionate (B1217596), a plant-based preservative, was achieved with high yield through lipase-catalyzed transesterification. nih.gov

Esterification is a reversible reaction that produces water as a by-product. sapub.org The accumulation of water can shift the reaction equilibrium back towards the reactants, thereby limiting the final ester conversion. instras.comsapub.org Consequently, the continuous removal of water is a key strategy for maximizing product yield.

Membrane-based pervaporation is a highly effective technique for this purpose. vito.be This process involves a membrane that is selectively permeable to water, which is removed from the reaction mixture by permeation and subsequent evaporation. vito.be This method has been successfully coupled with enzymatic esterification in reactors, leading to complete fatty acid conversion and high enzyme productivity without loss of activity. catalisti.be

An alternative approach is the use of water sorbents. Studies have shown that both zeolites (adsorbents) and superabsorber polymers (absorbents) can effectively remove water from the reaction, shifting the equilibrium towards ester production and resulting in significantly lower final acid values. sapub.org

| System | Final Acid Value (mgKOH/g) after 210 min |

|---|---|

| No Water Removal | 15.70 |

| Zeolite Adsorbent | 2.24 |

| Superabsorber | 1.68 |

Investigation of Microbial Enzyme Systems for Ester Production

The foundation of a successful biocatalytic process is the enzyme itself. nih.gov Microorganisms are the primary source of industrial enzymes due to their rapid growth rates and the relative ease with which they can be genetically manipulated to improve enzyme production and properties. nih.gov Research into microbial enzyme systems is focused on discovering new enzymes and enhancing the capabilities of existing ones to meet the demands of industrial synthesis. harvard.edunih.gov

Discovery and Engineering of Novel Biocatalysts

The search for novel biocatalysts often involves screening microorganisms from diverse and extreme environments, as these may harbor enzymes with unique properties such as high stability at different temperatures and pH levels. nih.gov Genomic methods that allow for gene discovery directly from environmental samples have broadened the spectrum of available enzymes. harvard.edu

Once a candidate enzyme is identified, its performance can often be improved through protein and medium engineering. researchgate.netnih.gov Directed evolution and rational design are powerful protein engineering strategies used to enhance an enzyme's activity, selectivity, and stability. nih.gov For example, researchers have used structure-based enzyme engineering to improve the activity of a lactate (B86563) dehydrogenase for the production of 2,4-dihydroxybutyrate. nih.gov Similarly, ancestral sequence reconstruction has been employed to develop more stable and reactive enzymes for the synthesis of complex natural products. nih.gov These techniques are vital for tailoring biocatalysts for specific, non-natural reactions, such as the synthesis of specialty esters like this compound. nih.govnih.gov Genetic engineering of the host microorganism, such as through codon optimization, can also significantly boost the production of a desired recombinant enzyme. nih.gov

Directed Evolution Strategies for Enhanced Enzyme Performance

The biocatalytic production of esters like this compound relies heavily on the performance of enzymes, typically lipases or esterases. While naturally occurring enzymes can catalyze the desired esterification reaction, their efficiency, stability, and selectivity are often suboptimal for industrial applications. Directed evolution has emerged as a powerful protein engineering tool to tailor enzyme properties to specific process requirements, overcoming the limitations of natural biocatalysts. acs.orgnih.gov This approach mimics natural evolution in a laboratory setting, involving iterative cycles of genetic diversification, expression, and high-throughput screening to identify mutant enzymes with desired improvements. pnas.orgmpg.de

The process begins with the gene encoding a parent enzyme, which is subjected to mutagenesis to create a diverse library of gene variants. Common methods for generating this diversity include:

Random Mutagenesis: Techniques like error-prone PCR (epPCR) introduce random point mutations throughout the gene. pnas.org This allows for exploration of the entire protein sequence space for beneficial mutations, some of which may be in locations remote from the active site. pnas.org

DNA Shuffling: This method involves the recombination of fragments from multiple parent genes, bringing together beneficial mutations that may have arisen independently. pnas.org

Saturation Mutagenesis: This technique focuses on one or a few specific amino acid positions, systematically substituting them with all other possible amino acids to probe their functional role exhaustively. This is often guided by structural data or results from previous random mutagenesis rounds. mpg.de

Following mutagenesis, the gene library is expressed in a suitable host, such as E. coli, and the resulting enzyme variants are screened for the desired property. mpg.de For ester synthesis, screening assays are designed to detect either higher product formation or faster reaction rates. For instance, pH-based indicators can detect the release of an acid during ester hydrolysis, a reaction that can be used as a proxy for the reverse synthesis reaction. nih.gov

Through multiple generations of this cycle, significant enhancements in enzyme performance can be achieved. Studies have shown that directed evolution can dramatically increase the thermal stability of esterases without compromising their catalytic activity at lower temperatures. nih.gov In one example, six rounds of random mutagenesis, recombination, and screening led to a greater than 14°C increase in the melting temperature (Tm) of a Bacillus subtilis p-nitrobenzyl esterase. nih.gov Similarly, the enantioselectivity of lipases has been drastically improved and even inverted using a combination of epPCR, saturation mutagenesis, and DNA shuffling. pnas.org Although these properties are not always inversely correlated, mutations that improve one aspect (like stability) while maintaining another (like activity) are rare, highlighting the necessity of screening for both properties simultaneously. nih.gov

Table 1: Directed Evolution Strategies for Enzyme Improvement

| Strategy | Description | Primary Goal(s) |

|---|---|---|

| Error-Prone PCR (epPCR) | Introduces random mutations across the entire length of a gene during PCR amplification. | Enhance activity, stability, or selectivity by exploring single amino acid substitutions. |

| DNA Shuffling | Recombines fragments of related genes to create chimeric sequences, combining beneficial mutations. | Combine positive traits from multiple parent enzymes; explore synergistic mutational effects. |

| Saturation Mutagenesis | Systematically replaces a specific amino acid with all other 19 canonical amino acids. | Optimize key positions within the enzyme, such as the active site or substrate-binding pocket. |

| Combinatorial Multiple-Cassette Mutagenesis | A form of saturation mutagenesis applied to several amino acid positions simultaneously. | Explore interactions between mutations at different sites for synergistic improvements. pnas.org |

Potential Biosynthetic Precursors and Pathways in Natural Systems

The natural occurrence of this compound has not been extensively documented; however, the biosynthetic pathways of its constituent parts—the 2,4-hexadienol (sorbitol) moiety and the isobutyrate moiety—can be inferred from known metabolic pathways in various organisms. These precursors, 2,4-hexadienoic acid (sorbic acid) and isobutyric acid, are naturally produced by plants, fungi, and bacteria. uni-bayreuth.demdpi.comresearchgate.net

The biosynthesis of the C6 backbone of the 2,4-hexadienyl group likely proceeds through the polyketide pathway. Sorbic acid and its derivatives are recognized as polyketides, which are synthesized by polyketide synthase (PKS) enzymes. scispace.com This pathway involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, in a manner analogous to fatty acid synthesis. The process for sorbic acid would involve the condensation of three acetate (B1210297) units (or one acetyl-CoA and two malonyl-CoA) to form a hexaketide intermediate, which then undergoes a series of reductions and dehydrations to yield the characteristic conjugated double bonds of the 2,4-hexadienoyl-CoA structure. This activated thioester can then be reduced to the corresponding alcohol, 2,4-hexadien-1-ol, or used directly in an esterification reaction.

The isobutyrate moiety is derived from the branched-chain amino acid, L-valine. uni-bayreuth.de The biosynthetic pathway begins with the deamination or transamination of valine to form its corresponding α-keto acid, α-ketoisovalerate. uni-bayreuth.deresearchgate.net This intermediate is then oxidatively decarboxylated to form isobutyryl-CoA. This reaction is analogous to the conversion of pyruvate (B1213749) to acetyl-CoA. The resulting isobutyryl-CoA is an activated form of isobutyric acid that can serve as a donor molecule in a subsequent esterification reaction catalyzed by an acyltransferase, reacting with 2,4-hexadien-1-ol to form the final product, this compound. Alternatively, isobutyryl-CoA can be hydrolyzed to release free isobutyric acid. researchgate.net

The convergence of these two pathways—the polyketide pathway for the alcohol portion and the amino acid catabolism pathway for the acyl portion—provides a plausible route for the biosynthesis of this compound in organisms that possess the requisite enzymatic machinery.

Table 2: Biosynthetic Precursors of this compound

| Compound Moiety | Immediate Precursor | Activated Form | Metabolic Pathway | Common Organism Types |

|---|---|---|---|---|

| 2,4-Hexadienyl | 2,4-Hexadienoic Acid (Sorbic Acid) | 2,4-Hexadienoyl-CoA | Polyketide Synthesis | Fungi, Bacteria |

| Isobutyrate | L-Valine | Isobutyryl-CoA | Amino Acid Catabolism | Plants, Bacteria, Fungi |

Advanced Analytical Techniques in the Research of 2,4 Hexadienyl Isobutyrate

Chromatographic Separations and Detection

Chromatographic techniques are fundamental in the analysis of volatile compounds like 2,4-hexadienyl isobutyrate, enabling their separation from complex matrices and subsequent detection. measurlabs.com Gas chromatography and high-performance liquid chromatography are the primary methods utilized for this purpose.

Gas Chromatography (GC) Methodologies

Gas chromatography (GC) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for this compound. studysmarter.co.ukshimadzu.com The principle of GC involves vaporizing a sample and passing it through a column with a carrier gas; the separation is based on the differential partitioning of the analytes between the mobile gas phase and a stationary phase within the column. measurlabs.com

In the context of flavor and fragrance analysis, GC is often coupled with a mass spectrometer (GC-MS), which provides detailed structural information and enhances compound identification. mdpi.comnih.gov The analysis of esters, including those with fruity and sweet aromas, is a common application of GC-MS in the food and beverage industry. mdpi.com

For the analysis of this compound and similar esters, specific GC parameters are optimized to achieve efficient separation and detection. While specific operational details for this exact compound are proprietary or not widely published, typical GC methodologies for volatile esters involve:

Column: A nonpolar or medium-polarity capillary column is generally used for the separation of flavor esters.

Injection Technique: Headspace analysis, particularly static or dynamic headspace, is effective for extracting volatile compounds from a sample matrix without introducing non-volatile components. mdpi.com Solid-phase microextraction (SPME) is another solvent-free technique that concentrates volatile analytes onto a fiber for analysis. nih.govvaia.com

Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while a Mass Spectrometer (MS) offers definitive identification based on the mass-to-charge ratio of fragmented ions. measurlabs.comvaia.com

Research on similar volatile esters has demonstrated the utility of correlation gas chromatography to determine properties like vaporization enthalpies, which are crucial for understanding the compound's behavior. researchgate.net

High-Performance Liquid Chromatography (HPLC) Applications

While GC is often the preferred method for volatile compounds, High-Performance Liquid Chromatography (HPLC) also finds applications, particularly for less volatile or thermally labile compounds. sielc.com Reverse-phase HPLC (RP-HPLC) is a common mode used for the separation of a wide range of organic molecules. sielc.comekb.eg

A specific RP-HPLC method for the analysis of this compound has been developed. sielc.com This method utilizes a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity, making it suitable for such analyses. sielc.com The mobile phase typically consists of a mixture of acetonitrile, water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

| Parameter | HPLC Conditions for this compound Analysis sielc.com |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Detector | UV, Mass Spectrometry (MS) compatible with formic acid |

This HPLC method provides a reliable and scalable approach for the analysis and purification of this compound. sielc.com

Spectroscopic and Spectrometric Characterization in Structural Elucidation Research

Spectroscopic and spectrometric techniques are indispensable for the definitive structural elucidation of organic compounds, including this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this characterization, providing detailed information about the carbon-hydrogen framework of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy relies on the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule. uoi.gr For organic compounds like this compound, ¹H and ¹³C NMR are fundamental techniques. uoi.grnih.gov

Proton NMR (¹H NMR) provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The chemical shift of a proton is influenced by its electronic environment, and spin-spin coupling between neighboring protons provides connectivity data.

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. libretexts.org Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum. libretexts.org The chemical shifts of carbon atoms are indicative of their hybridization and the electronegativity of attached atoms. libretexts.org For instance, the carbon of a carbonyl group (C=O) in an ester typically appears at a high chemical shift value (around 170-185 ppm). libretexts.org

While a specific, publicly available, peer-reviewed NMR analysis for this compound is not readily found, predicted spectral data can offer insights. Based on the structure of this compound, the following table outlines the expected regions for the ¹H and ¹³C NMR signals.

| Structural Fragment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Isobutyryl -CH(CH₃)₂ | ~2.5 (septet) | ~34 |

| Isobutyryl -CH(CH₃)₂ | ~1.2 (doublet) | ~19 |

| Ester C=O | - | ~176 |

| -O-CH₂- | ~4.6 | ~65 |

| -CH=CH-CH=CH- | 5.5 - 6.5 (complex multiplets) | 120 - 140 |

| =CH-CH₃ | ~1.7 (doublet) | ~18 |

Note: These are estimated values and can vary based on the solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques provide significantly more structural information by correlating different nuclei within the molecule, which is particularly useful for complex structures where 1D spectra may be overcrowded or ambiguous. mnstate.eduias.ac.inpreprints.org

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. sdsu.eduscribd.comemerypharma.com It is invaluable for establishing the connectivity of proton spin systems within the 2,4-hexadienyl chain. A cross-peak between two proton signals in a COSY spectrum indicates that they are J-coupled. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.eduemerypharma.comcolumbia.edu It is a highly sensitive technique that allows for the unambiguous assignment of carbon signals based on the previously assigned proton spectrum. columbia.edu For this compound, HSQC would definitively link each proton signal to its corresponding carbon atom in the dienyl and isobutyrate moieties.

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment detects correlations between protons and carbons over multiple bonds (typically 2-4 bonds). sdsu.eduscribd.comcolumbia.edu It is crucial for piecing together different spin systems and for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon in the ester group. scribd.com For example, an HMBC experiment on this compound would show a correlation between the protons on the -O-CH₂- group and the carbonyl carbon, confirming the ester linkage.

The combined application of these 2D NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals in the this compound molecule, providing a definitive confirmation of its chemical structure.

| 2D NMR Technique | Information Gained for this compound |

| COSY | Establishes proton-proton couplings within the hexadienyl chain and the isobutyrate group. sdsu.eduemerypharma.com |

| HSQC | Correlates each proton to its directly attached carbon, aiding in the assignment of the carbon skeleton. sdsu.educolumbia.edu |

| HMBC | Shows long-range proton-carbon correlations, confirming the connectivity between the isobutyrate and hexadienyl parts of the molecule and identifying the quaternary carbonyl carbon. sdsu.educolumbia.edu |

Mass Spectrometry (MS) Coupled Techniques (e.g., GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. nih.govcmbr-journal.com This powerful hybrid method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. The GC separates individual components from a mixture based on their volatility and interaction with a stationary phase within a capillary column. As each separated compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint based on the mass-to-charge ratio of the fragments, allows for highly confident compound identification. cmbr-journal.com

In the analysis of flavor and fragrance compounds, GC-MS is widely employed due to its high sensitivity and selectivity. nih.govcmbr-journal.com For a compound such as this compound, the process begins with its injection into the GC. The instrument's oven temperature is programmed to increase over time, allowing compounds to vaporize and travel through the column at different rates. scielo.org.pe The choice of the GC column, often a polar or non-polar capillary column, is critical for achieving good separation from other volatile compounds in the sample matrix. nih.govmdpi.com

Once this compound elutes from the column and enters the mass spectrometer, it is typically subjected to Electron Ionization (EI). This high-energy ionization technique causes the molecule to fragment in a reproducible pattern. The mass spectrum would likely show a molecular ion peak corresponding to its molecular weight (168.24 g/mol ) and characteristic fragment ions. chemspider.com Key fragments would be expected from the cleavage of the ester bond, yielding ions corresponding to the isobutyryl group and the 2,4-hexadienyl moiety. Identification is confirmed by comparing the obtained mass spectrum and retention time with those of a known standard or by searching comprehensive spectral libraries like the NIST Mass Spectrometry Data Center. cmbr-journal.comnist.gov

The table below illustrates typical parameters for a GC-MS system used for the analysis of volatile compounds in complex samples, which would be applicable for the analysis of this compound.

Table 1: Illustrative GC-MS Operating Parameters for Volatile Compound Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Gas Chromatograph (GC) | ||

| Column | DB-5 or similar (e.g., DB-FFAP) | Separation of compounds based on polarity and boiling point. scielo.org.penih.gov |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. scielo.org.pe |

| Flow Rate | 1.0 mL/min | Controls the speed of the carrier gas. scielo.org.pe |

| Inlet Temperature | 230-250 °C | Ensures rapid vaporization of the sample. cmbr-journal.com |

| Injection Mode | Split/Splitless | Introduces a small, representative portion of the sample onto the column. nih.gov |

| Oven Program | Initial temp 40-60°C, ramp 7-10°C/min to 240-280°C | Gradually increases temperature to elute compounds with different boiling points. cmbr-journal.comscielo.org.pe |

| Mass Spectrometer (MS) | ||

| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments molecules into reproducible patterns for identification. scielo.org.pe |

| Mass Range | 29-550 m/z | Detects a wide range of fragment masses. scielo.org.pe |

| Detector | Quadrupole or Time-of-Flight (TOF) | Separates and detects ions based on their mass-to-charge ratio. chromatographyonline.com |

Development of Specialized Analytical Methods for Complex Matrices

The analysis of this compound is often complicated by the fact that it is typically found in complex matrices such as foods, beverages, and fruit juices. researchgate.netwiley.com These matrices contain a vast number of other volatile and non-volatile components (e.g., esters, alcohols, aldehydes, terpenes, sugars, acids) that can interfere with the analysis. researchgate.netmdpi.com Therefore, the development of specialized analytical methods is crucial to accurately isolate and quantify the target analyte.

A primary challenge in analyzing complex matrices is sample preparation. Direct injection of a food or beverage sample into a GC-MS is often not feasible due to the presence of non-volatile materials that would contaminate the system. nih.gov Consequently, extraction techniques are required to selectively isolate the volatile compounds, including this compound, from the matrix.

Headspace Solid-Phase Microextraction (HS-SPME) is a modern, solvent-free sample preparation technique frequently coupled with GC-MS for the analysis of volatile organic compounds (VOCs) in food and plant materials. nih.govscielo.org.pemdpi.com In HS-SPME, a fused-silica fiber coated with a specific sorbent material is exposed to the headspace (the gas phase) above the sample. Volatile compounds, including this compound, partition from the sample into the headspace and are then adsorbed onto the fiber. The fiber is subsequently retracted and inserted directly into the hot GC inlet, where the adsorbed analytes are desorbed and transferred to the analytical column. mdpi.com This technique is highly effective for concentrating volatile analytes while leaving behind non-volatile matrix components. nih.gov

The optimization of HS-SPME methods is critical for achieving high extraction efficiency. Key parameters that are often adjusted include the type of fiber coating, extraction temperature, and extraction time. scielo.org.pemdpi.com For instance, different fiber coatings (e.g., CAR/PDMS, DVB/CAR/PDMS) have varying affinities for different types of volatile compounds. scielo.org.pe

Liquid-liquid extraction (LLE) is another common method used to extract flavor compounds from matrices like fruit juices. researchgate.net This technique involves using a solvent to pull the analytes from the sample. While effective, it can be less selective and more labor-intensive than HS-SPME. researchgate.netmdpi.com

The development of these specialized methods, combining advanced extraction techniques with powerful GC-MS analysis, allows researchers to overcome the challenges posed by complex matrices. wiley.com This enables the reliable identification and quantification of specific flavor compounds like this compound, which is essential for quality control, flavor profile analysis, and authenticity studies in the food and beverage industry. mdpi.commdpi.com

Table 2: Common Co-Occurring Volatile Compounds in Matrices Analyzed by GC-MS

| Compound Class | Example Compounds |

|---|---|

| Esters | Ethyl acetate (B1210297), Butyl acetate, Ethyl sorbate, Methyl salicylate (B1505791) scielo.org.pefemaflavor.org |

| Alcohols | (E,E)-2,4-Hexadien-1-ol, Linalool, alpha-Terpineol mdpi.comfemaflavor.org |

| Terpenes/Terpenoids | Limonene, Caryophyllene, Geranylacetone cmbr-journal.comresearchgate.netmdpi.com |

| Aldehydes | trans-2-Hexenal, Octanal, Benzaldehyde mdpi.comfemaflavor.org |

| Ketones | β-Ionone, 2-Heptanone mdpi.commdpi.com |

| Furans | Furaneol, Mesifuran mdpi.com |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (E,E)-2,4-Hexadien-1-ol |

| Benzaldehyde |

| Butyl acetate |

| Caryophyllene |

| Ethyl acetate |

| Ethyl sorbate |

| Formic acid |

| Furaneol |

| Geranylacetone |

| Limonene |

| Linalool |

| Mesifuran |

| Methyl salicylate |

| Octanal |

| Phosphoric acid |

| trans-2-Hexenal |

| alpha-Terpineol |

| β-Ionone |

Mechanistic Investigations of Biological Activities in Non Human Systems

Role as a Semiochemical in Insect Communication

Semiochemicals are pivotal in mediating interactions both within and between species. plantprotection.plslu.se 2,4-Hexadienyl isobutyrate functions as an allelochemical, a type of semiochemical that facilitates interspecific communication, in this case, between plants and insects or among different insect species. plantprotection.pl These chemical signals are crucial for insects in locating essential resources such as food, mates, and sites for laying eggs. plantprotection.plslu.se

Research has identified this compound as a potent attractant for certain species of yellowjackets. annualreviews.orgnih.gov Field studies have demonstrated its effectiveness in luring these social wasps. For instance, some species of yellowjacket wasps, notably Vespula pensylvanica, are significantly attracted to this compound. annualreviews.org However, the response to this compound can vary among different yellowjacket species. While it is a strong attractant for some, predominant East Coast species like Vespula squamosa and Vespula maculifrons show only a weak attraction. annualreviews.org

In a study conducted in New Zealand beech forests, various known wasp attractants were tested. researchgate.net While heptyl butyrate (B1204436) and octyl butyrate were found to be the most effective for attracting Vespula vulgaris, this compound showed some level of attraction, although not as significant as the other butyrates in that specific environment. researchgate.net This variability highlights the species-specific nature of olfactory responses in insects.

The attractant properties of this compound and related compounds have been instrumental in developing baits and traps for monitoring and managing yellowjacket populations, which can be nuisance pests in various settings. oup.comnih.gov

Table 1: Attraction of Hymenoptera Species to this compound and Other Compounds

| Species | Attractant(s) | Level of Attraction | Source(s) |

|---|---|---|---|

| Vespula pensylvanica | 2,4-Hexadienyl butyrate, Heptyl butyrate, Octyl butyrate | High | annualreviews.org |

| Vespula squamosa | 2,4-Hexadienyl butyrate | Weak | annualreviews.org |

| Vespula maculifrons | 2,4-Hexadienyl butyrate | Weak | annualreviews.org |

| Vespula vulgaris | Heptyl butyrate, Octyl butyrate | High | researchgate.net |

| Vespula vulgaris | 2,4-Hexadienyl butyrate | Lower than Heptyl/Octyl butyrate | researchgate.net |

The behavioral response of an insect to a chemical cue like this compound is underpinned by a series of neurophysiological events that begin at the antenna. ockenfels-syntech.com The insect's olfactory system is designed to detect and process information from a vast array of volatile compounds. d-nb.inforesearchgate.net

Electroantennography (EAG) is a technique used to measure the electrical response of an entire insect antenna to an odorant stimulus. ockenfels-syntech.comnih.gov It provides a valuable tool for screening compounds that are biologically active and for understanding the sensitivity of an insect's olfactory system. nih.gov EAG studies have been crucial in identifying pheromones and other semiochemicals by recording the summed electrical potential from olfactory receptor neurons (ORNs). annualreviews.orgockenfels-syntech.com

In the context of Hymenoptera, EAG studies have revealed that the antennae of species like Vespula vulgaris possess olfactory receptor neurons that respond to various aliphatic butyrates. researchgate.net While specific EAG data for this compound on a wide range of species is not extensively detailed in the provided results, the positive behavioral responses of certain yellowjacket species to this compound strongly suggest that their antennae are equipped with receptors capable of detecting it. annualreviews.orgresearchgate.net The EAG technique allows researchers to systematically test a series of related compounds to determine which chemical structures elicit the strongest antennal responses, thereby narrowing down the candidates for potent attractants. annualreviews.organnualreviews.org

Odorant molecules, upon entering the sensilla on the insect antenna, bind to olfactory receptors (ORs) located on the dendritic membranes of olfactory receptor neurons (ORNs). nih.govfrontiersin.org This binding event initiates a signal transduction cascade that results in the depolarization of the neuron and the generation of action potentials. frontiersin.org These electrical signals are then transmitted to the antennal lobe of the insect's brain for further processing. d-nb.infonih.gov

Semiochemicals like this compound play a critical role in guiding fundamental insect behaviors necessary for survival and reproduction, such as locating host plants and suitable sites for egg-laying (oviposition). slu.semdpi.com

The attraction of yellowjackets to this compound is a clear example of its influence on host-finding or, more accurately in this case, food-finding behavior, as these wasps are often scavengers. oup.com By mimicking certain volatile compounds associated with food sources, this chemical can lure them to traps.

In a broader context, volatile organic compounds are essential cues for herbivorous insects to locate their host plants from a distance. mdpi.com The specific blend of volatiles emitted by a plant can signal its identity and suitability to an insect. slu.se For some insects, a positive experience, such as a successful feeding or oviposition event on a particular host, can lead to a learned preference for the odors associated with that host. frontiersin.org

Oviposition, the act of laying eggs, is a critical step in an insect's life cycle, and the choice of an oviposition site is heavily influenced by chemical cues. nih.govpensoft.net Females of many insect species have been shown to be attracted to specific volatiles that indicate a suitable environment for their offspring. slu.senih.gov While the direct influence of this compound on oviposition behavior is not explicitly detailed in the search results, the general principles of chemical ecology suggest that as an attractant, it could potentially influence the selection of oviposition sites if it is associated with a suitable food source for the larvae. mdpi.com

Neurophysiological Responses in Insect Olfaction

Context in Plant-Insect Interactions

Plants and insects are engaged in a continuous chemical dialogue. researchgate.netresearchgate.net Plants produce a vast array of volatile organic compounds (VOCs) that can act as attractants for pollinators or, conversely, as repellents or toxins to deter herbivores. researchgate.netnih.gov These plant-insect interactions are fundamental to the structure and function of terrestrial ecosystems. researchgate.net

Herbivorous insects have evolved sophisticated olfactory systems to decipher the complex bouquets of plant volatiles and locate their preferred hosts. mdpi.comf1000research.com The interaction is not one-sided; when attacked by herbivores, plants can release specific herbivore-induced plant volatiles (HIPVs). nih.gov These HIPVs can serve to repel other herbivores or, fascinatingly, to attract the natural enemies of the attacking insects, a phenomenon known as "indirect defense."

While this compound is a known synthetic attractant, its presence in the natural world as a plant volatile is not explicitly confirmed by the provided search results. However, esters as a chemical class are common components of floral and fruit scents. nih.gov The attraction of insects like yellowjackets to this compound suggests that it may mimic a naturally occurring food-related cue, fitting into the broader context of insects using volatile chemical signals to exploit resources. oup.comnih.gov The study of such compounds, whether natural or synthetic, provides valuable insights into the chemical ecology of plant-insect interactions and can be harnessed for the development of environmentally safer pest management strategies. plantprotection.plscribd.com

Association with Herbivore-Induced Plant Volatiles (HIPVs)

Plants have developed sophisticated defense mechanisms against herbivory, one of which involves the release of a specific blend of volatile organic compounds known as herbivore-induced plant volatiles (HIPVs). nih.govfrontiersin.org These chemical signals are emitted by a plant in response to damage caused by herbivores and serve multiple functions, including communication with other parts of the same plant, signaling to neighboring plants, and, most notably, attracting the natural enemies of the attacking herbivores. nih.govwur.nl This indirect defense strategy, which involves a tritrophic interaction between the plant, the herbivore, and the herbivore's predator or parasitoid, can be highly effective, with studies showing that the release of certain volatiles can significantly reduce the number of herbivores on a plant. wur.nlresearchgate.net

HIPVs are released from various plant tissues, including leaves, flowers, and fruits, and their chemical composition can vary depending on the plant species and the herbivore causing the damage. nih.govfrontiersin.org Common classes of HIPVs include green leaf volatiles (GLVs), terpenoids, and various esters. nih.govresearchgate.net Research has identified this compound and its close structural relative, 2,4-hexadienyl butyrate, as potent chemical attractants for predatory wasps, which are natural enemies of many plant-feeding insects. google.comgoogle.comresearchgate.net The attraction of these predators is a key function of HIPVs. For instance, studies have demonstrated the attraction of the western yellowjacket, Vespula pensylvanica, to this compound. google.comgoogle.com While direct evidence of this compound being emitted from a specific plant-herbivore interaction is not extensively documented in the provided research, its role as an attractant for a known predator of herbivores aligns with the defensive function of HIPVs. This suggests it may function as a component of a plant's volatile blend to recruit "bodyguards" for protection.

Table 1: Compounds Associated with Herbivore-Induced Plant Volatiles and Predator Attraction

| Compound | Observed Biological Activity | Affected Organism(s) | Reference(s) |

|---|---|---|---|

| This compound | Chemical Attractant | Vespula pensylvanica (Western yellowjacket) | google.com, google.com |

| 2,4-Hexadienyl butyrate | Chemical Attractant | Vespula pensylvanica, Vespula vulgaris | google.com, researchgate.net |

| cis-3-Hexenyl butyrate | Identified as a herbivore-induced volatile | Released by Nicotiana attenuata | researchgate.net |

| Linalool | Attracts predatory insects, decreases herbivore oviposition | Generalist predators, Lepidoptera | researchgate.net |

| cis-α-Bergamotene | Increases egg predation rates by generalist predators | Generalist predators | researchgate.net |

Research into Chemical Cues and Signaling Pathways

This compound functions as a semiochemical—a chemical substance that carries a message for an organism, modifying its behavior. pherobase.com Specifically, it acts as a chemical cue, an olfactory signal that insects can detect in their environment. nih.gov Research has established that various esters, including this compound, are potent attractants for certain insect species, particularly wasps. google.com

Early research identified the attraction of the western yellowjacket, Vespula pensylvanica, to this compound, alongside the related compounds 2,4-hexadienyl propionate (B1217596) and 2,4-hexadienyl butyrate. google.comgoogle.com This discovery highlighted the compound's role in guiding the foraging behavior of these predatory insects. The process begins with the detection of the volatile compound by the insect's olfactory system. Specialized olfactory receptor neurons on the insect's antennae are tuned to recognize specific chemical structures.

While direct studies on the specific receptor neurons for this compound are limited, research on the common wasp, Vespula vulgaris, using electroantennography (EAG), has provided insight into the underlying signaling pathways. researchgate.net EAG studies demonstrated that the olfactory systems of both queen and worker wasps possess receptor neurons that respond to a range of aliphatic butyrates. researchgate.net This indicates a sensitivity within the wasp's sensory apparatus for this class of chemical compounds. When molecules like this compound bind to these receptors, it triggers a nerve impulse. This signal is then processed by the insect's brain, resulting in a behavioral response, such as flying upwind along the odor plume to locate its source. nih.gov

Research on Semiochemical Analogues and Communication Disruption Mechanisms

The study of semiochemicals has led to the development of synthetic analogues to manipulate insect behavior for pest management. annualreviews.orghebmu.edu.cn These analogues, sometimes called parapheromones, are compounds structurally related to natural pheromones or other semiochemicals. annualreviews.org They can be designed to mimic the natural compound (agonists) or to block its effect (antagonists), providing a powerful tool for disrupting insect communication. annualreviews.orgresearchgate.net Communication disruption, particularly mating disruption, is a species-specific and environmentally conscious pest control strategy that uses synthetic pheromones to prevent insects from finding mates. researchgate.net

Research into analogues of 2,4-hexadienyl esters provides a clear example of this principle. The sex pheromone for the passionvine mealybug (Planococcus minor) was identified as an irregular monoterpenoid, (E)-2-isopropyl-5-methyl-2,4-hexadienyl acetate (B1210297), a compound with the same 2,4-hexadienyl ester core structure as this compound. dokumen.pubacs.org In the course of synthesizing this pheromone, researchers also produced its geometric isomer, (Z)-2-isopropyl-5-methyl-2,4-hexadienyl acetate. researchgate.netacs.org

Bioassays revealed that while the (E)-isomer was highly attractive to male mealybugs, the (Z)-isomer acted as an antagonist, inhibiting the attraction to the natural pheromone. researchgate.netacs.org This finding is significant as it demonstrates how a subtle change in the molecule's stereochemistry can switch its function from an attractant to a communication disruptor. Such antagonists can be deployed in the field to interfere with the chemical signaling between sexes, thereby reducing mating success and controlling the pest population. annualreviews.org This research underscores the potential of designing specific semiochemical analogues to act as inhibitors in insect communication systems.

Table 2: Research on Semiochemical Analogues and Communication Disruption

| Compound/Analogue | Function | Target Organism | Mechanism | Reference(s) |

|---|---|---|---|---|

| (E)-2-isopropyl-5-methyl-2,4-hexadienyl acetate | Sex Pheromone (Attractant) | Passionvine mealybug (Planococcus minor) | Acts as an agonist, mimicking the natural female-produced signal to attract males. | acs.org, researchgate.net |

| (Z)-2-isopropyl-5-methyl-2,4-hexadienyl acetate | Pheromone Antagonist (Inhibitor) | Passionvine mealybug (Planococcus minor) | Acts as a communication disruptor by antagonizing the attraction of males to the (E)-isomer. | acs.org, researchgate.net |

Ecological and Environmental Research Aspects

Environmental Fate and Degradation Mechanisms

The environmental fate of a chemical compound is determined by a combination of physical, chemical, and biological processes that govern its transformation and breakdown in the environment. For 2,4-Hexadienyl isobutyrate, these processes include hydrolysis, microbial degradation, and photodegradation.

Hydrolysis is a primary degradation pathway for esters in aqueous environments, where the ester bond is cleaved by a reaction with water. jove.com This process can be catalyzed by either acids or bases. dalalinstitute.com The hydrolysis of this compound results in the formation of 2,4-Hexadienol and isobutyric acid.

The rate of ester hydrolysis is significantly influenced by the pH of the surrounding water. researchgate.net Generally, the reaction is slow at a neutral pH but is accelerated under both acidic and alkaline conditions. dalalinstitute.commasterorganicchemistry.com The presence of unsaturated substituents, such as the conjugated diene system in the hexadienyl moiety, can also affect the rate of hydrolysis. rsc.org

Table 1: Predicted Influence of pH on the Hydrolysis of this compound

| pH Condition | Expected Rate of Hydrolysis | Primary Mechanism |

| Acidic (pH < 7) | Accelerated | Acid-catalyzed |

| Neutral (pH = 7) | Slow | Uncatalyzed |

| Alkaline (pH > 7) | Accelerated | Base-catalyzed (saponification) masterorganicchemistry.com |

This table is based on general principles of ester hydrolysis and the behavior of analogous compounds.

Microbial degradation is a significant process for the breakdown of organic compounds in soil and water. Microorganisms such as bacteria and fungi can utilize organic compounds as a source of carbon and energy, leading to their mineralization. Sorbic acid, which is structurally related to the 2,4-hexadienyl portion of the target molecule, is known to be readily biodegradable in soil and water. nih.govgoogle.com

Research on sorbic acid and its esters indicates that various microorganisms, including species of Penicillium, Aspergillus, and yeasts like Saccharomyces cerevisiae, are capable of degrading these compounds. mdpi.comnih.govresearchgate.net The degradation pathways can involve the decarboxylation of the sorbic acid moiety to form 1,3-pentadiene. nih.govresearchgate.net It is plausible that this compound would first be hydrolyzed to 2,4-hexadienol and isobutyric acid, which are then further metabolized by microorganisms.

Photodegradation involves the breakdown of a chemical compound by light, particularly ultraviolet (UV) radiation from the sun. Compounds containing chromophores, such as the conjugated double bonds in the 2,4-hexadienyl group, can absorb light energy, which can lead to their decomposition. nih.govresearchgate.net

The conjugated diene system in this compound is expected to make it susceptible to photodegradation. The absorption of UV light can lead to various photochemical reactions, including isomerization, cyclization, or photooxidation, ultimately breaking down the molecule. nih.gov The efficiency of photodegradation can be influenced by the presence of other substances in the environment that can act as photosensitizers.

Environmental Persistence and Mobility Research

The persistence and mobility of a chemical in the environment determine its potential to remain in a specific location and its ability to move between different environmental compartments, such as from soil to water.

The persistence of this compound in soil and water is influenced by various parameters. As discussed, pH is a critical factor affecting the rate of hydrolysis. researchgate.net Soil moisture content is another key parameter, as it influences microbial activity and the transport of the compound. Higher moisture levels generally promote microbial degradation.

The mobility of this compound in soil is largely governed by its adsorption to soil particles and its potential to leach into groundwater. Adsorption is influenced by the organic carbon content of the soil, clay content, and the chemical properties of the compound itself. mdpi.comnih.gov

Organic esters can be adsorbed to soil organic matter through mechanisms like hydrophobic partitioning and hydrogen bonding. mdpi.com Compounds with higher hydrophobicity tend to adsorb more strongly to soil and are therefore less mobile. The leaching potential of a chemical is inversely related to its soil adsorption. Chemicals that are weakly adsorbed are more likely to be transported with water through the soil profile and potentially contaminate groundwater. google.commdpi.com

Table 2: Predicted Environmental Mobility of this compound

| Soil Parameter | Influence on Adsorption | Influence on Leaching Potential |

| High Organic Carbon | Increased Adsorption mdpi.com | Decreased Leaching mdpi.com |

| High Clay Content | Increased Adsorption | Decreased Leaching |

| High Water Solubility | Decreased Adsorption | Increased Leaching |

| High pH | May decrease adsorption of hydrolysis products | May increase leaching |

This table is based on general principles of soil science and the behavior of analogous organic esters.

Biotransformation in Environmental Microorganisms

The biotransformation of this compound in the environment is a critical aspect of its ecological fate. While direct and extensive research on the microbial degradation of this specific compound is limited, a scientifically-grounded understanding can be derived from the known metabolic pathways of its constituent components: 2,4-hexadien-1-ol (sorbic alcohol) and isobutyric acid. The initial and most crucial step in its breakdown by environmental microorganisms is the enzymatic hydrolysis of the ester bond.

Microbial esterases, a broad class of hydrolase enzymes, are ubiquitous in nature and are produced by a wide array of bacteria and fungi. nih.govmdpi.comfrontiersin.org These enzymes catalyze the cleavage of ester linkages, a reaction that, in the case of this compound, would yield 2,4-hexadien-1-ol and isobutyric acid. This hydrolysis is a common and initial step in the degradation of many ester-containing organic compounds in the environment. mdpi.com

Following hydrolysis, the two resulting molecules are expected to enter separate microbial metabolic pathways:

Metabolism of the 2,4-Hexadienyl Moiety:

The 2,4-hexadien-1-ol, also known as sorbic alcohol, is an unsaturated alcohol that can be further metabolized by various microorganisms. Research on the closely related compound, sorbic acid (2,4-hexadienoic acid), provides significant insight into the potential fate of this moiety. Fungi, particularly species of Mucor, Penicillium, and Aspergillus, as well as yeasts like Saccharomyces cerevisiae, are known to metabolize sorbic acid and its derivatives. researchgate.nettandfonline.comnih.gov

Known transformation pathways for the sorbic framework include:

Oxidation: 2,4-hexadien-1-ol can be oxidized to its corresponding aldehyde, trans,trans-2,4-hexadienal, and subsequently to sorbic acid (trans,trans-2,4-hexadienoic acid). inchem.org

Reduction: Fungi such as Mucor species can reduce sorbic acid to sorbic alcohol, and further to trans-4-hexenol. tandfonline.comtandfonline.com

Decarboxylation: Some molds and yeasts can decarboxylate sorbic acid to produce trans-1,3-pentadiene, a volatile compound. researchgate.netwikipedia.org

Complete Degradation: Anaerobic bacteria are capable of fermenting sorbic acid to simpler molecules like acetate (B1210297) and butyrate (B1204436). uni-konstanz.de

Lactic acid bacteria are also capable of metabolizing sorbic acid, initially reducing it to sorbic alcohol. awri.com.au Under the acidic conditions often found in microbial environments, this can lead to the formation of other volatile compounds. awri.com.au

Metabolism of the Isobutyrate Moiety:

Isobutyric acid is a branched-chain fatty acid that can be utilized by various bacteria as a source of carbon and energy, particularly under anaerobic conditions. acs.org The microbial degradation of isobutyrate has been studied in methanogenic enrichment cultures and with specific bacterial strains like Desulfococcus multivorans. uni-konstanz.de The typical pathway involves the activation of isobutyrate to its coenzyme A (CoA) derivative, isobutyryl-CoA. uni-konstanz.de This is then oxidized through a series of enzymatic steps. In some anaerobic consortia, an isomerization reaction can occur, converting isobutyrate to n-butyrate, which is then further degraded. oup.comresearchgate.netoup.com

The following table summarizes the likely biotransformation steps for this compound based on the degradation of its components by environmental microorganisms.

| Transformation Step | Reactant | Product(s) | Involved Microorganisms (Examples) | Metabolic Pathway |

| Ester Hydrolysis | This compound | 2,4-Hexadien-1-ol + Isobutyric acid | Various bacteria and fungi possessing esterases | Hydrolysis |

| Alcohol Oxidation | 2,4-Hexadien-1-ol | trans,trans-2,4-Hexadienal | General microbial alcohol dehydrogenases | Oxidation |

| Aldehyde Oxidation | trans,trans-2,4-Hexadienal | Sorbic acid (2,4-Hexadienoic acid) | General microbial aldehyde dehydrogenases | Oxidation |

| Acid Reduction | Sorbic acid | Sorbic alcohol (2,4-Hexadien-1-ol) | Mucor sp., Lactic acid bacteria tandfonline.comawri.com.au | Reduction |

| Further Reduction | Sorbic alcohol | trans-4-Hexenol | Mucor sp. tandfonline.com | Reduction |

| Decarboxylation | Sorbic acid | trans-1,3-Pentadiene | Penicillium sp., Saccharomyces cerevisiae researchgate.net | Decarboxylation |

| Anaerobic Degradation | Sorbic acid | Acetate + Butyrate | Fermenting bacteria (e.g., Clostridium) uni-konstanz.de | Fermentation |

| Isobutyrate Activation | Isobutyric acid | Isobutyryl-CoA | Desulfococcus multivorans, Syntrophic bacteria uni-konstanz.de | Fatty Acid Metabolism |

| Isobutyrate Oxidation | Isobutyryl-CoA | Propionyl-CoA | Desulfococcus multivorans uni-konstanz.de | Beta-oxidation like pathway |

| Isomerization | Isobutyrate | n-Butyrate | Desulforhabdus amnigenus, Methanogenic consortia oup.com | Isomerization |

Computational and Theoretical Studies

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental structural and electronic characteristics of a molecule. For 2,4-hexadienyl isobutyrate, these calculations can provide a detailed picture of its three-dimensional geometry and electron distribution.

Structural Properties: Calculations can determine optimized molecular geometries, including bond lengths, bond angles, and dihedral angles. For this compound, a key structural feature is the conjugated diene system. The planarity of this system is crucial for its electronic properties. utexas.edu The s-trans conformation, where the double bonds are on opposite sides of the central single bond, is generally more stable than the s-cis conformation due to reduced steric hindrance. libretexts.org Theoretical calculations can quantify this energy difference.

Electronic Properties: The electronic properties of a molecule govern its reactivity and spectroscopic behavior. Key parameters obtained from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. In conjugated systems like the one in this compound, the HOMO is typically a π-bonding orbital, and the LUMO is a π*-antibonding orbital. youtube.com

Another important electronic property is the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. The MEP can identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the oxygen atoms of the carbonyl group are expected to be the most electron-rich sites, while the carbonyl carbon and the conjugated system are potential electrophilic sites.

| Computed Physicochemical Properties of this compound | |

| Property | Value |

| Molecular Weight | 168.23 g/mol |

| XLogP3-AA (Lipophilicity) | 2.7 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 5 |

| Topological Polar Surface Area | 26.3 Ų |

| Exact Mass | 168.115029749 Da |

| (Data sourced from PubChem CID: 5978897) nih.gov |

| Illustrative Electronic Properties from Quantum Calculations (Generic Conjugated Ester) | |

| Parameter | Typical Calculated Value |

| HOMO Energy | -6.5 eV to -5.5 eV |

| LUMO Energy | -1.0 eV to 0.0 eV |

| HOMO-LUMO Gap | 5.0 eV to 6.0 eV |

| Dipole Moment | 1.5 D to 2.5 D |

| (These are representative values for similar molecules and illustrate the type of data generated) |

Molecular Modeling and Simulation of Interactions

Molecular modeling and simulation techniques, such as molecular dynamics (MD), are used to study the behavior of molecules over time and their interactions with other molecules or biological systems. nih.gov As this compound is used as a flavoring and fragrance agent, these methods are particularly useful for understanding its interaction with olfactory or taste receptors. u-strasbg.fr

MD simulations can model the dynamic process of this compound binding to a receptor protein. nih.gov This involves placing the molecule in a simulated environment with the receptor and observing its movement, conformational changes, and the non-covalent interactions it forms, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions. researchgate.net While the specific receptors for this compound are not well-defined, modeling studies with homologous receptor structures can provide valuable hypotheses about the key amino acid residues involved in binding and the structural features of the ester that are critical for its sensory perception. nih.gov These simulations can help explain the molecular basis for its characteristic sweet, pineapple, and spicy aroma. thegoodscentscompany.com

Prediction of Reactivity and Transformation Pathways

The chemical structure of this compound—containing an ester functional group and a conjugated diene system—suggests several potential pathways for reactivity and transformation.

Ester Hydrolysis: Like all esters, this compound can undergo hydrolysis, typically under acidic or basic conditions, to yield 2,4-hexadien-1-ol and isobutyric acid. Computational studies on ester aminolysis and hydrolysis can model the reaction mechanisms, which may proceed through a stepwise pathway involving a tetrahedral intermediate or a concerted pathway. acs.orgresearchgate.net

Reactions of the Conjugated Diene: The conjugated diene is a site of significant reactivity.

Electrophilic Addition: The double bonds can react with electrophiles. The intermediate in this reaction is an allylic carbocation, which is resonance-stabilized, leading to the formation of both 1,2- and 1,4-addition products. utexas.edu

Oxidation: The double bonds are susceptible to oxidation. For instance, epoxidation of α,β-unsaturated esters can be studied computationally to understand the reactivity and stereoselectivity of the reaction. researchgate.net Ozonolysis is another potential degradation pathway that would cleave the double bonds. rsc.org

Cycloaddition Reactions: As a conjugated diene, it can participate in pericyclic reactions like the Diels-Alder reaction, where it would react with a suitable dienophile. The diene must adopt an s-cis conformation for this reaction to occur. vanderbilt.edu

Michael Addition: The conjugated system makes the molecule susceptible to nucleophilic attack via a Michael-type addition, particularly if influenced by the electron-withdrawing nature of the ester group. researchgate.net

Computational models can predict the activation energies for these different pathways, helping to determine which reactions are most likely to occur under specific conditions.

Application of Chemoinformatics in Compound Discovery and Design

Chemoinformatics utilizes computational and informational techniques to solve problems in chemistry. In the context of flavor and fragrance compounds like this compound, chemoinformatics plays a crucial role in the discovery and design of new molecules with desired sensory properties. u-strasbg.fr

Large databases of flavor compounds, such as FlavorDB, contain information on thousands of molecules, linking their chemical structures to sensory descriptions. nih.govacs.org By applying machine learning and quantitative structure-activity relationship (QSAR) models to these databases, it is possible to identify the key structural fragments (pharmacophores) responsible for specific aromas.

These models could be used to:

Predict the sensory profile of novel compounds based on their structure.

Virtually screen chemical libraries to find new molecules with similar properties to this compound.

Design new flavor compounds de novo using generative models that build molecules with optimized sensory characteristics. nih.gov

Future Directions in Academic Research of 2,4 Hexadienyl Isobutyrate

Development of Advanced and Sustainable Synthetic Strategies